N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Beschreibung
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-methoxyphenyl group at position 3. The pyridazinone is linked via an ethyl chain to a benzo[d][1,3]dioxole-5-carboxamide moiety. The methoxy group enhances electron density, while the benzo[d][1,3]dioxole (methylenedioxyphenyl) contributes to metabolic stability and lipophilicity.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-27-16-5-2-14(3-6-16)17-7-9-20(25)24(23-17)11-10-22-21(26)15-4-8-18-19(12-15)29-13-28-18/h2-9,12H,10-11,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVPBAJFSRDCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic benefits.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 393.44 g/mol. The structure includes a pyridazine ring, which is known for its biological activity, particularly in cancer treatment.
Synthesis
The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several key steps:
- Formation of the Pyridazine Ring : The initial step includes the reaction of appropriate precursors to form the 6-oxopyridazine structure.
- Substitution Reactions : The introduction of the 4-methoxyphenyl group occurs through electrophilic substitution.
- Amide Bond Formation : The final product is obtained by coupling the ethyl group with benzo[d][1,3]dioxole-5-carboxylic acid.
Antitumor Activity
Research indicates that compounds similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant antitumor properties. For instance:
- In Vitro Studies : A study evaluated various derivatives for cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds showed varying degrees of growth inhibition, with some exhibiting GI50 values below 10 µM, indicating potent activity against cancer cells .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound 1j | MDA-MB-468 | 6.57 |
| Compound Ref 1 | MDA-MB-468 | 5.2 |
| Compound 1a | MCF-7 | 19.3 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in tumor cells.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancerous cells.
Case Studies
A notable case study involved the evaluation of similar compounds derived from the pyridazine scaffold against a panel of 60 cancer cell lines, including leukemia and lung cancer. The results indicated that certain derivatives exhibited selective cytotoxicity and could serve as lead compounds for further development .
Vergleich Mit ähnlichen Verbindungen
Structural Features
Core Heterocycles
- Pyridazinone vs. Dihydropyridine: The pyridazinone core (target) contains two adjacent nitrogen atoms and a ketone, enabling hydrogen bonding. In contrast, 1,4-dihydropyridines () are partially reduced, planar, and aromatic, often associated with calcium channel modulation.
Substituent Effects
- 4-Methoxyphenyl (target) : Electron-donating methoxy group may enhance solubility and influence binding interactions.
- Fluoro () : Electron-withdrawing properties improve membrane permeability and bioavailability .
Spectroscopic Characterization
All compounds were characterized using ¹H NMR, IR, and mass spectrometry :
- Target Compound: IR: Pyridazinone C=O stretch (~1670–1750 cm⁻¹), benzo[d][1,3]dioxole O–CH₂–O (~1250 cm⁻¹). ¹H NMR: Methoxy protons (~3.8 ppm), methylenedioxyphenyl protons (~5.9–6.0 ppm).
- : Oxazinone carbonyl (~1700 cm⁻¹), pyrimidinyl NH₂ (~5.5 ppm).
- : Thioether S–CH₂ (~2.5–3.5 ppm), dihydropyridine NH (~4.5 ppm).
Substituent Impact on Physicochemical Properties
Q & A
Q. Optimization Workflow :
Synthesize analogs with varied spacers (e.g., propyl, cyclopropyl).
Test in kinase inhibition assays and ADMET models.
Prioritize candidates with >10× selectivity indices .
Basic Question: What in vitro assays are recommended for initial biological screening?
Answer:
- Kinase Inhibition Assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).
- Cell Viability Assays (MTT or CellTiter-Glo® in cancer cell lines).
- CYP450 Inhibition Screening (e.g., CYP3A4/2D6 isoforms) to flag metabolic liabilities .
Advanced Question: How can conflicting crystallographic data on binding modes be reconciled?
Answer:
- Re-refinement of X-ray Data : Check for resolution (>1.8 Å) and R-free values (<0.25) to validate models .
- Ligand Electron Density Maps : Use Phenix or Coot to ensure occupancy and fit (e.g., avoid overmodeling flexible ethyl spacers) .
- Comparative Analysis : Align with analogous complexes (e.g., PDB 3H6) to identify conserved interactions .
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